An In-depth Technical Guide to the Chemical Properties of 4-Decenoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid (C₁₀H₁₈O₂) is a monounsaturated medium-chain fatty acid that has garnered significant interest in various scientific fields, from flavor and fragrance chemistry to biomedical research. Its presence as a metabolite in certain metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), underscores its importance in understanding fatty acid metabolism and its associated pathologies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of 4-decenoic acid, with a focus on providing detailed experimental methodologies and clear data presentation for the scientific community.
Chemical and Physical Properties
4-Decenoic acid exists as two geometric isomers, cis-4-decenoic acid and trans-4-decenoic acid, which exhibit distinct physical properties. The general properties of 4-decenoic acid are summarized below, with isomer-specific data provided where available. It is a colorless to pale yellow liquid at room temperature with a fruity aroma and is soluble in organic solvents but has limited solubility in water.[1]
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Odor | Fruity | [2][5] |
Isomer-Specific Properties
| Property | cis-4-Decenoic Acid | trans-4-Decenoic Acid | 4-Decenoic Acid (Isomer Unspecified) |
| CAS Number | 505-90-8 | 57602-94-5 | 26303-90-2 |
| Melting Point | 18.83°C (estimate)[2] | Data not readily available | 18.83°C (estimate)[2] |
| Boiling Point | 128°C at 30 torr; 236-237°C at 1 atm (for ethyl ester)[5] | 97.00 to 98.00°C at 0.30 mmHg[5][6][7] | 290.67°C (estimate) at 760 mmHg[2] |
| Density | Data not readily available | ~0.920 g/cm³ at 20°C[4][5] | 0.9197 g/cm³ |
| Refractive Index | Data not readily available | ~1.450 at 20°C[4] | 1.4470 to 1.4510 |
Experimental Protocols
Synthesis of trans-4-Decenoic Acid via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphonium (B103445) ylides. For the synthesis of trans-4-decenoic acid, a stabilized ylide is typically employed to favor the formation of the E-alkene.
Materials:
-
Hexanoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Oxobutanoic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous THF. Add hexanoyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 24 hours. The resulting phosphonium salt can be precipitated with diethyl ether, filtered, and dried under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere at -78°C. Add a stoichiometric amount of n-BuLi dropwise. The formation of the deep red or orange color indicates the generation of the ylide. Allow the solution to stir at this temperature for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF. Cool this solution to -78°C and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Acidify the mixture with 1M HCl to a pH of approximately 2. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient to yield pure trans-4-decenoic acid.
GC-MS Analysis of 4-Decenoic Acid in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of fatty acids in complex biological matrices like plasma. Derivatization is necessary to increase the volatility of the carboxylic acid.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid)
-
Acetyl chloride
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction and Derivatization (as Fatty Acid Methyl Esters - FAMEs): To 100 µL of plasma, add the internal standard. Add 2 mL of a freshly prepared solution of acetyl chloride in methanol (5% v/v). Cap the tube tightly and heat at 80°C for 1 hour. After cooling, add 1.5 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the FAMEs. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for Injection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-350.
-
-
Quantification: Identify the FAME of 4-decenoic acid and the internal standard by their retention times and mass spectra. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-decenoic acid.
Biological Relevance and Signaling Pathways
The most significant biological context for 4-decenoic acid is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive inherited disorder of fatty acid β-oxidation.[8][9] The enzyme Medium-Chain Acyl-CoA Dehydrogenase is responsible for the initial dehydrogenation step in the mitochondrial β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.
In MCADD, the deficiency of this enzyme leads to the inability to properly metabolize medium-chain fatty acids.[8] This results in the accumulation of medium-chain acyl-CoA esters, including 4-decenoyl-CoA. These accumulated intermediates are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific metabolites in blood and urine, including cis-4-decenoic acid.[10] The measurement of cis-4-decenoic acid is a key diagnostic marker for MCADD.[3][11]
Below is a diagram illustrating the fatty acid β-oxidation pathway and the metabolic block in MCADD.
Caption: Fatty acid β-oxidation pathway and the effect of MCAD deficiency.
Experimental Workflow Visualization
The analysis of 4-decenoic acid in a research or clinical setting follows a structured workflow, from sample acquisition to data interpretation. The following diagram illustrates a typical experimental workflow for the lipidomic analysis of fatty acids, including 4-decenoic acid, from biological samples.
Caption: A typical experimental workflow for fatty acid analysis.
Conclusion
4-Decenoic acid is a medium-chain fatty acid with distinct chemical properties and significant biological relevance, particularly as a biomarker for MCADD. This guide has provided a detailed overview of its characteristics, along with practical experimental protocols for its synthesis and analysis. The provided diagrams of the fatty acid β-oxidation pathway and a typical experimental workflow offer visual aids for understanding its metabolic context and analytical procedures. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related fatty acids.
References
- 1. CAS 26303-90-2: 4-Decenoic acid | CymitQuimica [cymitquimica.com]
- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. decanoic acid, 334-48-5 [thegoodscentscompany.com]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Decenoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-decenoic acid, 26303-90-2 [thegoodscentscompany.com]
- 8. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.co.jp]
- 10. Beta-Oxidation Cycle Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 11. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
